molecular formula C16H15NO3 B2680720 3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one CAS No. 866050-77-3

3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Cat. No.: B2680720
CAS No.: 866050-77-3
M. Wt: 269.3
InChI Key: JGJMXBVOPVSDCU-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is a heterocyclic compound that features a benzoxazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyphenylacetic acid with o-aminophenol under acidic conditions to form the benzoxazepine ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzoxazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzoxazepines depending on the reagents used.

Scientific Research Applications

Chemistry

In organic chemistry, 3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. Research has shown that derivatives of benzoxazepines exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. Its ability to undergo various chemical modifications makes it a versatile intermediate in the synthesis of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is not fully understood. it is believed to interact with specific molecular targets in biological systems, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-2H-azirine: Another heterocyclic compound with a similar methoxyphenyl group.

    2-(4-methoxyphenoxy)methylphenyl derivatives:

Uniqueness

3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is unique due to its benzoxazepine core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-19-12-8-6-11(7-9-12)14-10-20-15-5-3-2-4-13(15)16(18)17-14/h2-9,14H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJMXBVOPVSDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2COC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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